N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-12-25-19-13-17(8-11-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-9-6-16(2)7-10-18/h5-11,13H,1,12,14-15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWPLRFEOGEHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazepin ring and an allyl group. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The presence of the oxazepin moiety is significant as it is often associated with various biological activities.
Anticonvulsant Activity
Research indicates that derivatives of oxazepin compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications to the oxazepin structure can enhance efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound's ability to modulate sodium channels and GABA receptors has been suggested as a mechanism for its anticonvulsant effects .
Antitumor Activity
Preliminary studies have indicated that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated significant inhibition of cell proliferation in leukemia cell lines with GI50 values in the nanomolar range .
The biological activity of the compound may be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels (VGSCs), stabilizing inactive states and preventing neuronal excitability.
- GABAergic Activity : The compound may enhance GABA receptor activity, contributing to its anticonvulsant effects.
- Inhibition of Tumor Growth : The structural features allow for interaction with key proteins involved in cell cycle regulation and apoptosis pathways.
Case Studies
A study conducted on related oxazepin derivatives demonstrated significant anticonvulsant activity at doses ranging from 30 to 100 mg/kg in animal models. The most active compounds showed protective indices indicating a favorable therapeutic window .
| Compound | ED50 (mg/kg) | PI (Protective Index) | Model |
|---|---|---|---|
| Compound A | 15.2 | >13 | PTZ |
| Compound B | 28.9 | 6.0 | MES |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound contribute to its interaction with biological targets involved in cancer progression .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce inflammation in neural tissues has been documented .
Material Science
Polymer Chemistry
In material science, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has shown promise for applications in coatings and composites .
Nanotechnology
The compound has also been investigated for its potential use in nanotechnology. Its unique chemical structure allows for functionalization with nanoparticles, leading to enhanced properties such as increased surface area and reactivity. This application is particularly relevant in drug delivery systems where targeted therapy is crucial .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) involves several steps including condensation reactions and cyclization processes. Various synthetic routes have been reported that optimize yield and purity while minimizing environmental impact .
Characterization Techniques
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and provide insights into the electronic properties of the compound which are critical for understanding its reactivity and interactions .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cell proliferation; induces apoptosis |
| Neuroprotective agents | Protects against oxidative stress | |
| Material Science | Polymer synthesis | Enhanced thermal stability; improved mechanical properties |
| Nanotechnology | Functionalization with nanoparticles for drug delivery | |
| Synthesis | Synthetic pathways | Various optimized routes reported |
| Characterization methods | Confirmed structure via NMR and mass spectrometry |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its seven-membered benzo[b][1,4]oxazepine ring, distinguishing it from six-membered benzoxazine derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid in ) . Key comparisons include:
The allyl group could enhance lipophilicity, while the p-tolyloxy acetamide may influence π-π stacking interactions .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, typically starting with the functionalization of the benzo[b][1,4]oxazepine core. Key steps include:
- Allylation : Introducing the allyl group at the N5 position under basic conditions (e.g., triethylamine in dichloromethane or ethanol) .
- Acetamide coupling : Reacting the intermediate with 2-(p-tolyloxy)acetic acid derivatives using carbodiimide-based coupling agents .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (e.g., from ethyl acetate/hexane mixtures) to achieve >95% purity . Critical parameters include temperature control (20–80°C), solvent polarity, and inert atmosphere to prevent oxidation of the allyl group .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR to confirm regioselectivity of substitutions (e.g., allyl group at N5, acetamide at C7) and stereochemistry .
- Mass spectrometry (HRMS) : To verify molecular weight (expected ~450–460 g/mol range) and detect impurities .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) for purity analysis .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays : Use enzyme-linked assays (e.g., vasopressin V2 receptor antagonism ) or cell-based models (e.g., cancer cell lines for cytotoxicity ).
- Dose-response studies : Test concentrations from 1 nM to 100 µM to establish IC50 values .
- Solubility considerations : Pre-dissolve in DMSO (≤0.1% final concentration) for aqueous compatibility .
Q. What safety precautions are necessary during handling and storage?
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use fume hoods, gloves, and eye protection. Avoid heat/sparks (P210) and ensure proper ventilation (P201) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace dichloromethane with DMF to improve solubility of intermediates, enhancing reaction homogeneity .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for acetamide coupling to reduce side-product formation .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Compare allyl (current compound) with ethyl/isobutyl analogs (see ) to assess impact on receptor binding .
- Functional group replacement : Replace p-tolyloxy with methoxy or nitro groups to modulate electron density and bioactivity .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding motifs .
Q. How should researchers resolve contradictions in reported reaction conditions (e.g., solvent polarity)?
- Case study : reports dichloromethane as optimal, while highlights DMF. Perform a solvent screen (dichloromethane, DMF, THF) with kinetic monitoring (TLC/HPLC) to identify solvent-dependent intermediates .
- Statistical design : Apply a factorial DoE (Design of Experiments) to isolate variables (temperature, solvent, catalyst) affecting yield .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Enzyme kinetics : Use stopped-flow assays to measure binding kinetics with putative targets (e.g., receptors or enzymes) .
- Cellular imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in live cells .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
Q. How can computational modeling enhance understanding of its pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ≈ 3.2), bioavailability (Lipinski’s rule compliance), and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulate binding stability with the V2 receptor over 100 ns to identify critical residue interactions .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results (e.g., receptor antagonism vs. no activity)?
- Possible factors :
- Purity discrepancies : Impurities >5% (e.g., unreacted intermediates) may skew assay results. Cross-validate with HPLC-MS .
- Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO vs. ethanol) can alter compound conformation .
- Target selectivity : Screen against related receptors (e.g., V1a vs. V2) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
